

Spectroscopic Profile of 2-Bromo-4-methylbenzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromo-4-methylbenzaldehyde**

Cat. No.: **B1335389**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-4-methylbenzaldehyde**, a key intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for **2-Bromo-4-methylbenzaldehyde**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in search results			

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Table 3: IR Spectroscopic Data

Wavenumber (cm^{-1})	Assignment
Data not available in search results	

Table 4: Mass Spectrometry Data

m/z	Interpretation
Data not available in search results	

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to elucidate the molecular structure of **2-Bromo-4-methylbenzaldehyde**.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Approximately 10-20 mg of **2-Bromo-4-methylbenzaldehyde** is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl_3), in a clean, dry vial.
- The solution is then filtered through a pipette with a cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.

- The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16-32 (adjusted to achieve adequate signal-to-noise ratio).
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.
- Temperature: 298 K.

¹³C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
- Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-220 ppm.
- Temperature: 298 K.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in **2-Bromo-4-methylbenzaldehyde**.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- The ATR crystal (e.g., diamond or zinc selenide) is thoroughly cleaned with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free cloth.
- A background spectrum of the clean, empty ATR crystal is recorded.
- A small amount of solid **2-Bromo-4-methylbenzaldehyde** is placed onto the ATR crystal, ensuring complete coverage of the sampling area.
- A pressure arm is applied to ensure firm and uniform contact between the sample and the crystal.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

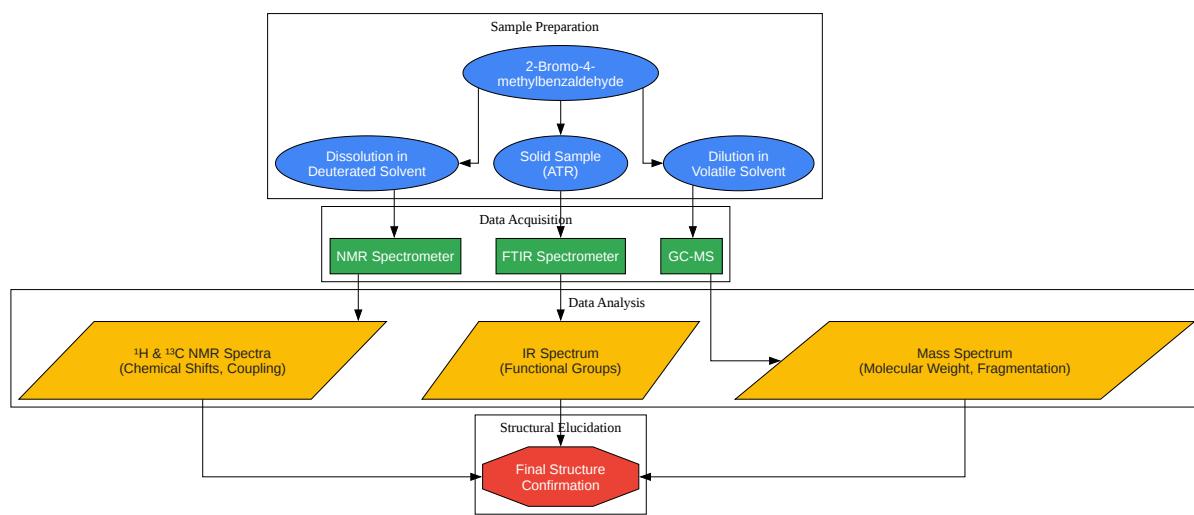
Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-Bromo-4-methylbenzaldehyde**.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction, equipped with an Electron Impact (EI) ionization source.

Sample Preparation:

- A dilute solution of **2-Bromo-4-methylbenzaldehyde** is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- The solution is injected into the GC, where the compound is vaporized and separated from the solvent.


EI-MS Acquisition Parameters:

- Ionization Mode: Electron Impact (EI).
- Electron Energy: 70 eV.
- Mass Range: m/z 40-400.
- Ion Source Temperature: 200-250 °C.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak (M^+) and the characteristic fragmentation pattern. The isotopic pattern of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) is a key feature in identifying bromine-containing fragments.

Workflow and Data Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2-Bromo-4-methylbenzaldehyde**, from sample preparation to structural elucidation.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **2-Bromo-4-methylbenzaldehyde**.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-4-methylbenzaldehyde: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b1335389#spectroscopic-data-for-2-bromo-4-methylbenzaldehyde-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com